N-(6-bromoquinolin-8-yl)-4-chlorobenzamide
Overview
Description
N-(6-bromoquinolin-8-yl)-4-chlorobenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline ring substituted with a bromine atom at the 6th position and a benzamide group substituted with a chlorine atom at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinolin-8-yl)-4-chlorobenzamide typically involves the following steps:
Bromination of Quinoline: The quinoline ring is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Formation of 6-bromoquinoline-8-amine: The brominated quinoline is then converted to 6-bromoquinoline-8-amine through a series of reactions involving nitration, reduction, and amination.
Coupling with 4-chlorobenzoyl chloride: The 6-bromoquinoline-8-amine is then coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromoquinolin-8-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoline ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Coupling Reactions: The amide group can participate in coupling reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: New derivatives with different substituents on the quinoline ring.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
N-(6-bromoquinolin-8-yl)-4-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-bromoquinolin-8-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(6-bromoquinolin-8-yl)-4-chlorobenzamide: Features a bromine atom at the 6th position of the quinoline ring and a chlorine atom at the 4th position of the benzamide group.
N-(6-chloroquinolin-8-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine at the 6th position.
N-(6-bromoquinolin-8-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine at the 4th position.
Uniqueness
This compound is unique due to the specific combination of substituents on the quinoline and benzamide rings, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its potential as a versatile building block for further chemical modifications and applications .
Properties
IUPAC Name |
N-(6-bromoquinolin-8-yl)-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-12-8-11-2-1-7-19-15(11)14(9-12)20-16(21)10-3-5-13(18)6-4-10/h1-9H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJZTSUCJMMRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)NC(=O)C3=CC=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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